4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one
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Overview
Description
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields the desired product with high efficiency . Another method includes the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction, which involves the aminomethylation of the compound, is a common reaction that it undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include α-aminoamidines, bis-benzylidene cyclohexanones, and primary amines. The reactions typically occur under mild conditions, often in the presence of alcohols such as methanol .
Major Products Formed
The major products formed from these reactions include derivatives of 5,6,7,8-tetrahydroquinazoline, which can be further functionalized for various applications .
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, its inhibition of β-glucosidase suggests a mechanism for its potential antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline: This compound shares a similar structure but has an amino group at the 2-position.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound contains a spirocyclic system and exhibits different biological activities.
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes in Mycobacterium tuberculosis and its potential antidiabetic properties set it apart from other similar compounds .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,5,6,8-tetrahydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h4H,1-3H2,(H,9,10,12) |
InChI Key |
MAEUQISMSXLAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)N=CNC2=O |
Origin of Product |
United States |
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